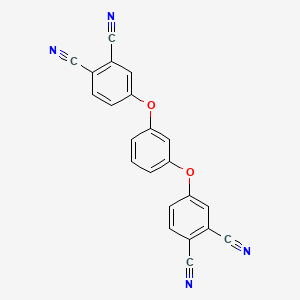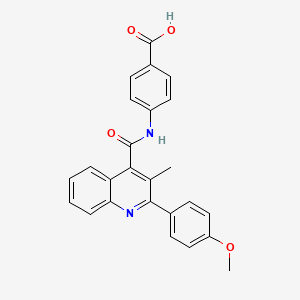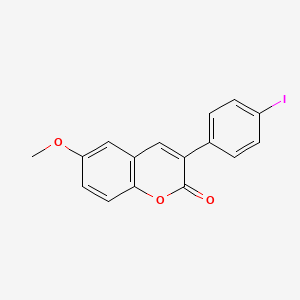
4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the pyrazole ring, along with a carboxylic acid functional group.
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways .
Result of Action
It’s known that pyrazole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that factors such as temperature and ph can influence the activity of many chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves the nitration of pyrazole derivatives. One common method is the nitration of 1-methyl-4-bromopyrazole using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Copper catalysts and ammonia for amination reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Amination: 4-Amino-1-methyl-5-nitropyrazole.
Reduction: 4-Bromo-1-methyl-5-aminopyrazole-3-carboxylic acid.
Oxidation: 4-Bromo-1-methyl-5-nitropyrazole-3,4-dicarboxylic acid.
Applications De Recherche Scientifique
4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-5-nitropyrazole: Lacks the carboxylic acid group but shares similar reactivity.
1-Methyl-4-nitropyrazole-3-carboxylic acid: Similar structure but without the bromine atom.
4-Bromo-1,3-dimethylpyrazole-5-carboxylic acid: Contains an additional methyl group.
Uniqueness
4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a nitro group on the pyrazole ring enhances its potential for diverse chemical transformations and applications in various fields .
Propriétés
IUPAC Name |
4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O4/c1-8-4(9(12)13)2(6)3(7-8)5(10)11/h1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVAFLWTYAMIKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361328 |
Source


|
| Record name | 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-91-1 |
Source


|
| Record name | 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)


![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)


![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)
